N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide
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Overview
Description
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide is a synthetic organic compound that features a 1,2,4-oxadiazole ring, a chlorophenyl group, and an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the oxadiazole ring.
Attachment of the ethoxybenzamide moiety: This is usually done through an amide coupling reaction, where the ethoxybenzamide is coupled with the oxadiazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide
- N-(1-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide
- N-(1-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide
Uniqueness
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide is unique due to the presence of the chlorophenyl group, which can impart distinct electronic and steric properties compared to its analogs
Properties
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-3-25-16-10-6-14(7-11-16)18(24)21-12(2)19-22-17(23-26-19)13-4-8-15(20)9-5-13/h4-12H,3H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRHUGMWJAILNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(C)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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